molecular formula C13H15N B094189 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 17177-17-2

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B094189
CAS RN: 17177-17-2
M. Wt: 185.26 g/mol
InChI Key: BMBRPEXJJPILQP-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. This derivative is characterized by the presence of a methyl group at the 6th position and a tetrahydro modification indicating the saturation of four carbon atoms in the carbazole ring system. Carbazoles and their derivatives are of significant interest due to their diverse biological activities and applications in material science.

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. One such method is the environmentally benign, water-mediated, microwave-assisted synthesis of 4,6-diaryl-tetrahydrocarbazoles via a domino Fischer indole reaction–intramolecular cyclization sequence . Another approach involves the Vilsmeier-Haack reaction of N-methyl-tetrahydrocarbazole derivatives, which yields multiple compounds through the manipulation of reaction conditions . Additionally, the synthesis of dibenzothiophenes and carbazoles can be performed through tetrafold Heck reactions followed by electrocyclization and dehydrogenation .

Molecular Structure Analysis

The molecular structure of carbazole derivatives can be complex and diverse. For instance, the crystal structure of a related compound, 3-hydroxy methyl 4,6-dimethoxy-9-phenylsulfonyl-carbazole, has been determined, revealing a planar carbazole ring fragment inclined at a significant angle to the phenylsulfonyl group . Similarly, the crystal structures of other tetrahydrocarbazole derivatives have been elucidated, showing variations in the conformation of the pyrido and carbazole rings .

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions that lead to the formation of new compounds. For example, the reaction of methyl oxoacetates with hydroxylamine hydrochloride in alcoholic KOH yields hydroxyimino-tetrahydrocarbazoles, while in acetic acid, it produces methyl isoxazolocarbazole carboxylates . The reactivity of a tricarbonylchromium complex of a tetrahydrocarbazole with organolithium reagents has also been analyzed, demonstrating the formation of endo/exo tricarbonylchromium complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methyl-tetrahydrocarbazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure analysis provides insights into the molecular conformation, which can impact the compound's interaction with other molecules and its overall stability . The antifungal evaluation of 6-hydroxy-carbazole diones indicates potential biological activity, suggesting that these compounds could serve as potent antifungal agents .

Scientific Research Applications

  • Chemistry of Heterocyclic Compounds

    • Tetrahydrocarbazole derivatives have been used in the chemo- and regioselective oxidation .
    • The oxidation process was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
    • The role of various oxidants, solvents, and the concentration of reactants in this oxidation process was also explored .
    • The results showed that the reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
  • Fluorescent Markers in Biology

    • Fluorescent carbazole derivatives have been used in a variety of applications including possible photosensitive biological units, light emitting diodes, fluorescent markers in biology and photo-induced electron sensors .
  • Pharmacological Activities

    • Compounds containing the carbazole and oxadiazole moieties, which are structurally related to 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, have been identified as promising leads in drug development.
    • These compounds exhibit a wide range of pharmacological activities.
  • Photooxygenation and N-acylation Reactions in Organic Chemistry

    • 1,2,3,4-Tetrahydrocarbazole can be used as a starting material to prepare spiro[cyclopentane-1,2’-indolin-3’-one] by photooxygenation .
    • It can also be used to prepare 9-acyl-1,2,3,4-tetrahydrocarbazoles by N-acylation reactions .
    • Furthermore, it can be converted to carbazole via a palladium-catalyzed asymmetric hydrogenation reaction .
  • Antimycobacterial Activity in Pharmacology

    • 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one, a carbazole derivative, has been found to exhibit antimycobacterial activity .
  • Light Emitting Diodes and Photo-induced Electron Sensors

    • Fluorescent carbazole derivatives have been used in a variety of applications including light emitting diodes and photo-induced electron sensors .
  • Pharmaceutical Intermediate and Synthesis of Alkaloids

    • Tetrahydrocarbazole can be used as a pharmaceutical intermediate .
    • It also finds its application in the synthesis of aspidospermidine alkaloids .
  • Antimicrobial and Antifungal Activities

    • Carbazole derivatives, including tetrahydrocarbazole, have shown significant biological activities .
    • Its antimicrobial and antifungal activities are the most studied .
  • Antitumor, Anti-inflammatory, and Antioxidative Activities

    • Carbazole derivatives have been discovered to have antitumor, anti-inflammatory, and antioxidative effects .
  • Antibacterial, Analgesic, and Pancreatic Lipase Inhibitory Effects

    • Carbazole derivatives have also exhibited antibacterial, analgesic, and pancreatic lipase inhibitory effects .

Safety And Hazards

The compound may produce hazardous decomposition products such as Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, nitrogen .

Future Directions

The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . Therefore, future research could focus on exploring these properties further and developing new applications for this compound.

properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBRPEXJJPILQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295596
Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

17177-17-2
Record name 17177-17-2
Source DTP/NCI
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Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1,2,3,4-tetrahydrocarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
R Archana, K Prabakaran… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C13H13NS, the dihedral angle between the benzene ring and the fused pyrrole ring is 0.71 (8) and the cyclohexene ring is in an envelope form. The (CH2)3 atoms …
Number of citations: 10 scripts.iucr.org
R Ghobadian, R Esfandyari, H Nadri, A Moradi… - Molecular …, 2020 - Springer
Inhibition of butyrylcholinesterase (BChE) might be a useful therapeutic target for Alzheimer’s disease (AD). A new series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were designed …
Number of citations: 8 link.springer.com
S Padmavathi, MR Tajne - International Current …, 2016 - pdfs.semanticscholar.org
The heterocyclic compounds naming tetrahydrocarbazoles having the significant biological properties. The newly substituted tetrahydrocarbazole derivatives were prepared from …
Number of citations: 7 pdfs.semanticscholar.org
AE Martin, KJR Prasad - Journal of Chemical Research, 2007 - journals.sagepub.com
The reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates (1a-e) with hydroxylamine hydrochloride in alcoholic KOH afforded 1-hydroxyimino-2,3,4,9-tetrahydro-…
Number of citations: 4 journals.sagepub.com
SE Lyubimov, DV Ozolin, AA Pavlov, PY Ivanov… - Russian Chemical …, 2015 - Springer
A comparative testing of complex catalysts with homo and hetero combinations of chiral and achiral monodentate phosphite- and phosphine-type ligands in the Ir-catalyzed asymmetric …
Number of citations: 2 link.springer.com
P Sakinala, R Chikhale, M Tajne - Letters in Drug Design & …, 2018 - ingentaconnect.com
Background: NSAIDs have been extensively used for the treatment of pain and inflammation. There are about 30 different NSAIDs available in market and about 80 percent of …
Number of citations: 5 www.ingentaconnect.com
SG Mikhalyonok, AI Savelyev, NM Kuz'menok… - Chemistry of …, 2022 - Springer
Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-…
Number of citations: 4 link.springer.com
W Stadlbauer, H Van Dang… - Journal of Heterocyclic …, 2010 - Wiley Online Library
Tetrahydrocarbazoles 4 obtained from phenylhydrazines and cyclohexanones gave by cyclocondensation with 2‐substituted malonates 5 in all cases 4‐hydroxy‐8,9,10,11‐…
Number of citations: 10 onlinelibrary.wiley.com
SH Watterson, GV De Lucca, Q Shi… - Journal of Medicinal …, 2016 - ACS Publications
Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase, is a member of the Tec family of kinases. BTK plays an essential role in B cell receptor (BCR)-mediated signaling as well …
Number of citations: 116 pubs.acs.org
TOS Kumar, KM Mahadevan - Organic Communications, 2013 - acgpubs.org
1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid has been used as catalyst for the synthesis of tetrahydrocarbazoles and 2, 3-dimethylindoles with excellent yields …
Number of citations: 13 www.acgpubs.org

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